molecular formula C26H22ClN5O3 B2646961 2-(4-chlorophenoxy)-N-(2-(5-(naphthalen-1-ylmethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide CAS No. 922046-84-2

2-(4-chlorophenoxy)-N-(2-(5-(naphthalen-1-ylmethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide

Cat. No.: B2646961
CAS No.: 922046-84-2
M. Wt: 487.94
InChI Key: DSEKMEDPOWCWQS-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-(2-(5-(naphthalen-1-ylmethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide is a synthetic small molecule designed for biochemical research. This compound features a pyrazolo[3,4-d]pyrimidinone core structure, a scaffold known to exhibit potent kinase inhibitory activity in related analogues . The molecular architecture, which incorporates a naphthalene group and a phenoxyacetamide chain, suggests potential as a modulator of key cellular signaling pathways. Researchers can leverage this compound as a chemical probe to investigate enzymatic processes related to cell proliferation, differentiation, and apoptosis. Its core structure is associated with the modulation of serine-threonine kinases, which are implicated in a range of immunological, inflammatory, and proliferative diseases . This product is intended for laboratory research purposes only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-[2-[5-(naphthalen-1-ylmethyl)-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22ClN5O3/c27-20-8-10-21(11-9-20)35-16-24(33)28-12-13-32-25-23(14-30-32)26(34)31(17-29-25)15-19-6-3-5-18-4-1-2-7-22(18)19/h1-11,14,17H,12-13,15-16H2,(H,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSEKMEDPOWCWQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CN3C=NC4=C(C3=O)C=NN4CCNC(=O)COC5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-chlorophenoxy)-N-(2-(5-(naphthalen-1-ylmethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide , with CAS number 922046-87-5 , is a synthetic derivative that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.

PropertyValue
Molecular FormulaC28H26ClN5O3
Molecular Weight516.0 g/mol
IUPAC NameThis compound

The compound's biological activity is primarily attributed to its interaction with various molecular targets involved in cellular signaling pathways. The pyrazolo[3,4-d]pyrimidine moiety is known for its ability to inhibit specific kinases and enzymes that play crucial roles in cancer progression and inflammation.

Key Mechanisms:

  • Kinase Inhibition : The compound may inhibit kinases involved in cell proliferation and survival, leading to apoptosis in cancer cells.
  • Anti-inflammatory Activity : It potentially modulates inflammatory pathways by inhibiting pro-inflammatory cytokines.

Anticancer Activity

Research indicates that derivatives of pyrazolo[3,4-d]pyrimidines exhibit promising anticancer properties. For instance, studies have shown that similar compounds can induce apoptosis in various cancer cell lines through the activation of caspases and modulation of the Bcl-2 family proteins.

Antimicrobial Properties

Some studies have suggested that compounds with similar structures possess antimicrobial activity against a range of pathogens. The presence of the chlorophenoxy group may enhance lipophilicity, allowing better penetration into bacterial membranes.

Case Studies

  • Antitumor Efficacy : A study published in ACS Omega evaluated several pyrazolo[3,4-d]pyrimidine derivatives for their antitumor activity. Results indicated that compounds with structural similarities to our target compound showed significant cytotoxicity against human cancer cell lines (e.g., MCF-7 and HeLa cells) with IC50 values in the low micromolar range .
  • Inhibition of Inflammatory Cytokines : Another research article explored the effects of pyrazolo[3,4-d]pyrimidine derivatives on inflammatory markers in vitro. The results demonstrated a reduction in TNF-alpha and IL-6 levels upon treatment with these compounds, suggesting potential therapeutic applications in inflammatory diseases .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Substituent Variations in Pyrazolo-Pyrimidine Derivatives

Key Analogs :

2-(2,4-Dichlorophenoxy)-N-{2-[5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}acetamide () Differences:

  • Phenoxy Group: 2,4-Dichlorophenoxy vs. 4-chlorophenoxy in the target compound.
  • Substituent at Position 5 : 4-Methylbenzyl vs. naphthalen-1-ylmethyl.
    • Impact :
  • The naphthalene moiety in the target compound offers extended π-π stacking capabilities compared to the smaller 4-methylbenzyl group .

VU0029767 (): (E)-2-(4-Ethoxyphenylamino)-N'-((2-hydroxynaphthalen-1-yl)methylene)acetohydrazide Differences:

  • Core Structure: Hydrazide vs. pyrazolo-pyrimidinone.
  • Naphthalene Position : Hydroxynaphthalene at the hydrazide terminus vs. naphthalenylmethyl in the target compound.
    • Impact :
  • The hydrazide backbone may confer different hydrogen-bonding interactions compared to the acetamide linker in the target compound .

Example 83 (): Fluorophenyl-substituted pyrazolo-pyrimidine with chromen-4-one

  • Differences :
  • Heterocyclic Fusion: Chromen-4-one vs. pyrazolo-pyrimidinone.
  • Substituents: Fluorophenyl and isopropoxy groups vs. chlorophenoxy and naphthalene. Impact:

Physicochemical Properties

Molecular Weight and Lipophilicity :
Compound Molecular Weight (g/mol) Key Substituents LogP* (Predicted)
Target Compound ~520 Naphthalen-1-ylmethyl, 4-chlorophenoxy 3.8–4.2
2-(2,4-Dichlorophenoxy) Analog () 486.35 4-Methylbenzyl, 2,4-dichlorophenoxy 3.5–3.9
VU0029767 () ~380 Hydroxynaphthalene, ethoxyphenyl 2.1–2.5

*LogP estimated using fragment-based methods.

  • The target compound’s higher molecular weight and logP suggest enhanced membrane permeability but reduced aqueous solubility compared to analogs with smaller substituents .

Bioactivity and Target Interactions (Inferred from Structural Trends)

  • Pyrazolo-Pyrimidinones: Known to inhibit kinases (e.g., CDK, JAK) by binding to ATP pockets. The naphthalene group may enhance affinity for hydrophobic residues in these targets .
  • Chlorophenoxy vs. Dichlorophenoxy: The single chlorine in the target compound may reduce steric clashes compared to the dichloro analog, improving selectivity .
  • Naphthalene vs. Benzyl : Extended aromatic systems correlate with improved potency in kinase inhibitors, as seen in FDA-approved drugs like imatinib .

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